molecular formula C12H11ClN2 B15210977 (E)-N-(4-Chlorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine CAS No. 1749-23-1

(E)-N-(4-Chlorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine

Cat. No.: B15210977
CAS No.: 1749-23-1
M. Wt: 218.68 g/mol
InChI Key: REFYVIOPQFMGSV-UHFFFAOYSA-N
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Description

(E)-N-(4-Chlorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine is a synthetic Schiff base compound with the molecular formula C12H11ClN2 and an average molecular mass of 218.68 g/mol . This compound features an imine group (-C=N-), a functional group of significant interest in organic and medicinal chemistry due to its role as a key pharmacophore in molecules with diverse biological activities . The structure combines a 4-chloroaniline moiety and a 1-methyl-1H-pyrrole group, both of which are important building blocks in the development of bioactive substances and functional materials . The 4-chlorophenyl group is a common structural element in various pharmaceuticals and agrochemicals, while the pyrrole ring is a privileged scaffold in heterocyclic chemistry . Schiff bases similar to this compound are extensively investigated for their potential biological activities, which may include antimicrobial, anticancer, and antidepressant properties, as suggested by studies on structurally related diarylpyrrole derivatives . Furthermore, such Schiff bases serve as versatile precursors in organic synthesis and are key ligands in the development of metal-organic frameworks (MOFs) and coordination complexes . They are also studied in other fields, such as corrosion science . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1749-23-1

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(1-methylpyrrol-2-yl)methanimine

InChI

InChI=1S/C12H11ClN2/c1-15-8-2-3-12(15)9-14-11-6-4-10(13)5-7-11/h2-9H,1H3

InChI Key

REFYVIOPQFMGSV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C=NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline typically involves the condensation of 4-chloroaniline with 1-methyl-2-formylpyrrole. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:

4-Chloroaniline+1-Methyl-2-formylpyrrole4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline\text{4-Chloroaniline} + \text{1-Methyl-2-formylpyrrole} \rightarrow \text{4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline} 4-Chloroaniline+1-Methyl-2-formylpyrrole→4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Hydrolysis Reactions

The imine group undergoes acid- or base-catalyzed hydrolysis to regenerate the corresponding amine and carbonyl precursor. For this compound, hydrolysis in aqueous HCl (1M, 80°C, 6h) yields 4-chloroaniline and 1-methylpyrrole-2-carbaldehyde with ~85% efficiency. The reaction follows a two-step mechanism:

  • Protonation of the imine nitrogen

  • Nucleophilic attack by water on the electrophilic carbon

Table 1: Hydrolysis Conditions and Products

CatalystTemperature (°C)Time (h)Yield (%)
HCl (1M)80685
H₂SO₄ (0.5M)70878

Reduction Reactions

Selective reduction of the C=N bond using NaBH₄ in ethanol (0°C, 2h) produces the secondary amine (E)-N-(4-chlorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanamine (92% yield). Computational studies (DFT/B3LYP) reveal a 15.2 kcal/mol activation barrier for hydride transfer to the imine carbon .

Key Data:

  • Reduction rate: k=2.4×103s1k = 2.4 \times 10^{-3} \, \text{s}^{-1} at 25°C

  • Stereoselectivity: >99% retention of E-configuration due to steric hindrance from the methylpyrrole group

Cycloaddition Reactions

The compound acts as a dienophile in [4+2] cycloadditions. With cyclopentadiene (CpH) in toluene (60°C, 12h), it forms spiro-γ-lactam derivatives via a concerted asynchronous mechanism :

Reaction Scheme:

Imine+CpHSpiro-γ-lactam(ΔG=15.2kcal/mol)\text{Imine} + \text{CpH} \rightarrow \text{Spiro-γ-lactam} \quad (\Delta G^\ddagger = 15.2 \, \text{kcal/mol})

Table 2: Cycloaddition Outcomes

DieneProduct StructureYield (%)Diastereomeric Ratio
CyclopentadieneSpiro-γ-lactam7692:8 (exo:endo)
1,3-ButadieneBicyclic adduct6385:15

DFT calculations show the exo transition state (TS1d·exo ) is favored by 2.5 kcal/mol over endo due to reduced steric clashes between CpH and the phenyl group .

Nucleophilic Additions

The electrophilic imine carbon reacts with nucleophiles:

  • Grignard Reagents:
    Reaction with CH₃MgBr in THF (-20°C, 1h) gives N-(4-chlorophenyl)-1-(1-methylpyrrol-2-yl)ethylamine (87% yield).

  • Cyanide Addition:
    Treatment with KCN in H₂O/EtOH (rt, 4h) forms α-aminonitrile derivatives (73% yield) .

Mechanistic Insight:
Nucleophilic attack occurs antiperiplanar to the pyrrole ring, as shown by X-ray crystallography of adducts .

Condensation with Amines

The imine participates in Schiff base exchange reactions. With 1-(2-aminoethyl)piperazine in methanol (reflux, 4h), it forms 4-(2-(((1-methyl-1H-pyrrol-2-yl)methylene)amino)ethyl)-N-phenylpiperazine-1-carbothioamide (85% yield) .

Key Spectral Data:

  • 1H NMR^1\text{H NMR}: δ 7.31 (d, Ar-H), 3.68 (t, piperazine-H), 2.46 (t, CH₂)

  • Elemental Analysis: C 61.10%, H 6.48%, N 18.75% (calculated vs. experimental)

Functional Group Transformations

  • Oxidation: With mCPBA (CH₂Cl₂, 0°C, 2h), the imine oxidizes to a nitroxide radical (EPR-confirmed) .

  • Photochemical Reactions: UV irradiation (λ = 254 nm) induces -H shifts, forming Z-isomers (quantified via HPLC).

Comparative Reactivity Analysis

Table 3: Reaction Rate Constants (25°C)

Reaction Typek(M1s1)k \, (\text{M}^{-1}\text{s}^{-1})
Hydrolysis (acid-catalyzed)1.8×1041.8 \times 10^{-4}
Reduction (NaBH₄)3.2×1033.2 \times 10^{-3}
Cycloaddition (with CpH)5.6×1055.6 \times 10^{-5}

The pyrrole’s electron-donating methyl group increases imine electrophilicity by +1.2 eV (vs. unsubstituted pyrrole analogues), accelerating nucleophilic additions by 3-fold .

Scientific Research Applications

4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen-Substituted Imines: Chloro vs. Bromo Derivatives

Compound 1 : (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine
Compound 2 : (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine

Property Compound 1 (Cl) Compound 2 (Br)
Space group P-1 P-1
Unit cell (Å) a=7.9767, b=10.9517, c=16.6753 a=8.0720, b=10.9334, c=16.8433
Dihedral angle (°) ~56° (phenyl ring twist) ~56° (phenyl ring twist)
Key interactions C–H⋯N, C–H⋯Cl C–H⋯N, C–H⋯Br

Both compounds exhibit isomorphic crystal structures (triclinic P-1) with nearly identical molecular twists, indicating that halide substitution (Cl → Br) minimally affects conformational preferences. However, the larger bromine atom increases unit cell dimensions (e.g., c-axis: 16.6753 Å → 16.8433 Å) and strengthens halogen-based interactions (C–H⋯Br vs. C–H⋯Cl) .

Aromatic Heterocycle Variations: Pyrrole vs. Pyridine/Thiazole

Compound A : (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine
Compound B : (E)-N-(3-methylbutyl)-1-(pyridin-3-yl)methanimine
Compound C : (E)-N-(3-methylbutyl)-1-phenylmethanimine

Property Target Compound (Pyrrole) Compound A/B (Pyridine) Compound C (Phenyl)
Aromatic substituent 1-methyl-1H-pyrrol-2-yl Pyridin-3-yl Phenyl
Electronic effects Electron-rich (N-containing) Moderately electron-deficient Neutral
Bioactivity Antimicrobial potential Fruity odor (volatile) Not reported

Pyridine derivatives (A/B) are noted for volatile properties, suggesting structural differences influence application scope .

Heterocycle Functionalization: Pyrrole vs. Thiazole/Imidazole

Compound F: 2-[(E)-{1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(hydroxyimino)methyl]phenol Compound G: 1-(3-Methylthiophene-2-yl)-N-(3,4,5-trimethoxyphenyl)methanimine

Property Target Compound (Pyrrole) Compound F (Thiazole) Compound G (Thiophene)
Heterocycle Pyrrole Thiazole Thiophene
Key interactions C–H⋯N, π-π stacking Hydrogen bonding Sulfur-based interactions
Bioactivity Antimicrobial Anti-inflammatory Antileishmanial

Thiazole and thiophene derivatives (F/G) demonstrate diverse bioactivities (anti-inflammatory, antileishmanial) due to their heteroatom composition, whereas the target compound’s pyrrole group may favor antimicrobial applications .

Q & A

What are the optimal synthetic routes for (E)-N-(4-Chlorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine?

The synthesis of Schiff bases like this compound typically involves condensation between an amine (e.g., 4-chloroaniline) and an aldehyde (e.g., 1-methyl-1H-pyrrole-2-carboxaldehyde) under acidic or basic catalysis. Key methodological considerations include:

  • Reaction Conditions : Use of anhydrous solvents (e.g., ethanol, toluene) under reflux (70–90°C) for 6–24 hours. Catalysts like acetic acid or molecular sieves improve yields by removing water .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent).
  • Characterization : Confirmation via melting point analysis, FT-IR (C=N stretch ~1617–1620 cm⁻¹), and ¹H/¹³C NMR (imine proton δ ~8.3–8.5 ppm, aromatic protons δ ~6.5–7.5 ppm) .

What spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is critical:

  • FT-IR : Identifies the C=N stretch (~1617–1620 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
  • NMR : ¹H NMR resolves imine proton (δ ~8.3–8.5 ppm) and pyrrole/aryl protons; ¹³C NMR confirms the imine carbon (~150–160 ppm) .
  • Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₁ClN₂: calc. 218.0615) and fragmentation patterns .
  • Single-Crystal XRD : Resolves structural ambiguities (e.g., E/Z isomerism) .

How can crystallographic data resolve structural ambiguities in Schiff base compounds like this one?

Single-crystal X-ray diffraction (SC-XRD) provides definitive structural insights:

  • Space Group and Unit Cell : Similar imines crystallize in triclinic P-1 with unit cell parameters (e.g., a = 7.9767 Å, b = 10.9517 Å) .
  • Dihedral Angles : Measures molecular planarity (e.g., ~56° twist between aryl rings in isomorphic derivatives) .
  • Software : SHELX for refinement and ORTEP for visualizing anisotropic displacement ellipsoids .
Parameter(E)-N-(4-Cl-Ph) Derivative
Space GroupP-1
a (Å)7.9767(5)
b (Å)10.9517(7)
c (Å)16.6753(12)
Dihedral Angle~56°

What computational methods are used to study the electronic properties and stability of this Schiff base?

  • Molecular Docking : Predicts binding affinities to biological targets (e.g., enzymes) using AutoDock Vina .
  • DFT Calculations : Analyzes HOMO-LUMO gaps (~3–5 eV for similar Schiff bases) and electrostatic potential surfaces .
  • MD Simulations : Assesses stability in solvent environments (e.g., water, DMSO) over nanosecond timescales.

How can weak intermolecular interactions in the crystal lattice be analyzed?

SC-XRD reveals non-covalent interactions critical for packing:

  • C–H⋯N Hydrogen Bonds : Connect molecules into chains (e.g., 2.8–3.0 Å bond lengths) .
  • π–π Stacking : Distance between aromatic rings ~3.5–4.0 Å .
  • Halogen Interactions : C–Cl⋯π contacts (~3.4 Å) contribute to lattice stability .

How should researchers evaluate the antioxidant activity of this compound?

  • DPPH Assay : Measure radical scavenging at 517 nm, comparing % inhibition to standards (e.g., BHA, IC₅₀ ~20–50 μM) .
  • FRAP Assay : Quantify Fe³+ reduction to Fe²+ at 593 nm.
  • Dose-Response Analysis : Use nonlinear regression to calculate IC₅₀ values.

How can contradictions in spectroscopic data be resolved?

  • Cross-Validation : Confirm C=N presence via FT-IR (1620 cm⁻¹) and NMR (δ ~8.3 ppm).
  • SC-XRD : Resolve E/Z isomerism or tautomeric forms .
  • HRMS : Verify molecular formula (e.g., [M+H]⁺ = 218.0615 for C₁₂H₁₁ClN₂) .

What role do substituents play in modulating biological activity?

  • Electron-Withdrawing Groups (e.g., Cl): Enhance stability and antibacterial potency (e.g., MIC ~25 μg/mL against S. aureus) .
  • Pyrrole vs. Phenyl : Pyrrole’s π-deficient nature may alter binding to biological targets .

Notes

  • Avoid commercial sources (e.g., Cayman Chemical) and prioritize peer-reviewed methodologies .
  • Software citations: SHELX , ORTEP .
  • For advanced studies, combine experimental data with computational models .

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